molecular formula C16H19N3O6S B6966871 2-Methoxy-5-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoic acid

2-Methoxy-5-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoic acid

Cat. No.: B6966871
M. Wt: 381.4 g/mol
InChI Key: YFBQYFMEJRQLPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoic acid is a complex organic compound known for its diverse applications in scientific research. This compound features a benzoic acid core substituted with a methoxy group and a sulfamoyl group linked to a pyrazole ring, which is further connected to an oxolane moiety. The unique structure of this compound makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts, boron reagents, and appropriate solvents to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and sulfamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium for cross-coupling reactions). The reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methoxy-5-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methoxy-5-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6S/c1-24-15-5-4-13(7-14(15)16(20)21)26(22,23)18-11-8-17-19(9-11)10-12-3-2-6-25-12/h4-5,7-9,12,18H,2-3,6,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBQYFMEJRQLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.